molecular formula C14H14N2O3 B1404463 Ethyl 2-(3-aminophenoxy)isonicotinate CAS No. 1415719-26-4

Ethyl 2-(3-aminophenoxy)isonicotinate

Cat. No.: B1404463
CAS No.: 1415719-26-4
M. Wt: 258.27 g/mol
InChI Key: IYMNSTCFTPAUKC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminophenoxy)isonicotinate is a chemical compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol . This compound is characterized by the presence of an ethyl ester group, an aminophenoxy group, and an isonicotinate moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-aminophenoxy)isonicotinate typically involves the reaction of 3-aminophenol with ethyl isonicotinate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-aminophenoxy)isonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-(3-aminophenoxy)isonicotinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-aminophenoxy)isonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2-(3-aminophenoxy)isonicotinate can be compared with other similar compounds, such as:

    Ethyl 2-(4-aminophenoxy)isonicotinate: This compound has a similar structure but with the amino group in the para position.

    Ethyl 2-(3-nitrophenoxy)isonicotinate: This compound has a nitro group instead of an amino group.

    Ethyl 2-(3-hydroxyphenoxy)isonicotinate: This compound has a hydroxyl group instead of an amino group.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-(3-aminophenoxy)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-2-18-14(17)10-6-7-16-13(8-10)19-12-5-3-4-11(15)9-12/h3-9H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMNSTCFTPAUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187277
Record name 4-Pyridinecarboxylic acid, 2-(3-aminophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415719-26-4
Record name 4-Pyridinecarboxylic acid, 2-(3-aminophenoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2-(3-aminophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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